N-(2,2-dimethylpropyl)-3-ethoxyaniline
Description
N-(2,2-Dimethylpropyl)-3-ethoxyaniline is a substituted aniline derivative characterized by a 2,2-dimethylpropyl (neopentyl) group attached to the nitrogen atom of the aniline ring and a 3-ethoxy substituent on the aromatic ring. The neopentyl group likely imparts steric hindrance, influencing reactivity and solubility, while the ethoxy group may enhance lipophilicity compared to smaller substituents like methoxy . Such compounds are often intermediates in pharmaceutical or agrochemical synthesis, where substituent variations modulate biological activity and physicochemical stability.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)-3-ethoxyaniline |
InChI |
InChI=1S/C13H21NO/c1-5-15-12-8-6-7-11(9-12)14-10-13(2,3)4/h6-9,14H,5,10H2,1-4H3 |
InChI Key |
IDJQPDDSWZDLTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NCC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method to synthesize N-(2,2-dimethylpropyl)-3-ethoxyaniline involves the reductive amination of 3-ethoxyaniline with 2,2-dimethylpropanal. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 3-ethoxyaniline with 2,2-dimethylpropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,2-dimethylpropyl)-3-ethoxyaniline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. The major products of these reactions are often quinones or nitroso compounds.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, resulting in various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, halogens, and Lewis acids as catalysts.
Major Products:
Oxidation: Quinones, nitroso compounds.
Reduction: Corresponding amines.
Substitution: Nitrated, sulfonated, or halogenated derivatives.
Scientific Research Applications
Chemistry: N-(2,2-dimethylpropyl)-3-ethoxyaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of dyes and pigments.
Biology: In biological research, this compound is used to study the effects of substituted anilines on enzyme activity and cellular processes. It serves as a model compound for investigating the metabolism and toxicity of aniline derivatives.
Medicine: this compound has potential applications in medicinal chemistry as a building block for the synthesis of novel therapeutic agents. Its derivatives are explored for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also utilized as a stabilizer and additive in various chemical formulations.
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropyl)-3-ethoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of N-(2,2-dimethylpropyl)-3-ethoxyaniline with analogous aniline derivatives, focusing on structural features, molecular properties, and synthetic methodologies inferred from the evidence.
Substituent Effects on Molecular Properties
Table 1: Key Structural and Molecular Parameters
Key Observations:
Electronic Effects : Fluorinated analogs (e.g., –4) exhibit enhanced electronic withdrawal due to fluorine atoms, increasing resistance to oxidation compared to ethoxy or isobutoxy groups .
Lipophilicity : The 3-ethoxy group in the target compound likely confers lower lipophilicity than the 3-isobutoxy group in ’s analog (logP estimated at ~3.5 vs. ~4.2) .
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